S-(2-Aminoethyl)-L-cysteine hydrochloride
CAS No.: 4099-35-8
Cat. No.: VC0545177
Molecular Formula: C5H13ClN2O2S
Molecular Weight: 200.69 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4099-35-8 |
|---|---|
| Molecular Formula | C5H13ClN2O2S |
| Molecular Weight | 200.69 g/mol |
| IUPAC Name | 2-amino-3-(2-aminoethylsulfanyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H |
| Standard InChI Key | CVHKULVNPGAEQM-UHFFFAOYSA-N |
| Isomeric SMILES | C(CSC[C@@H](C(=O)O)N)[NH3+].[Cl-] |
| SMILES | C(CSCC(C(=O)O)N)N.Cl |
| Canonical SMILES | C(CSCC(C(=O)O)N)N.Cl |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
S-(2-Aminoethyl)-L-cysteine hydrochloride features a cysteine core modified by an aminoethyl group (-CHCHNH) attached to the sulfur atom. The L-configuration at the α-carbon ensures stereospecific interactions with biological systems. X-ray crystallography reveals a non-zwitterionic structure in the solid state, stabilized by hydrogen bonds between amino groups, carboxylate oxygens, and chloride ions . The compound’s canonical SMILES representation is , and its InChIKey is .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 200.69 g/mol | |
| CAS Registry Number | 4099-35-8 | |
| Melting Point | 195°C (decomposition) | |
| Solubility | Water-soluble |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of S-(2-Aminoethyl)-L-cysteine hydrochloride typically involves multi-step organic reactions starting from L-cysteine. A widely cited method includes:
-
Esterification: Protection of L-cysteine’s carboxyl group using methanol or ethanol in the presence of hydrochloric acid .
-
Alkylation: Reaction with 2-aminoethylthiol to introduce the aminoethyl moiety, facilitated by nucleophilic substitution at the sulfur atom .
-
Deprotection and Salt Formation: Hydrolysis of the ester group followed by treatment with hydrochloric acid to yield the hydrochloride salt .
An alternative approach, described in patent WO2004039772A1, employs 2-methyl-L-cysteine as a starting material to improve reaction efficiency and purity . Critical to these processes is the use of protecting groups (e.g., tert-butoxycarbonyl) to prevent undesired side reactions at the amino and thiol sites.
Table 2: Comparison of Synthesis Methods
| Method | Starting Material | Key Steps | Yield | Reference |
|---|---|---|---|---|
| Classic Alkylation | L-cysteine | Esterification → Alkylation | 60–70% | |
| Methyl-Cysteine Route | 2-methyl-L-cysteine | Alkylation → Hydrolysis | 75–85% |
Biochemical Role and Mechanism
Lysine Analog Behavior
As a structural analog of lysine, thialysine competitively inhibits enzymes in lysine biosynthesis, notably dihydrodipicolinate synthase (DHDPS), which catalyzes the first committed step in lysine production. This inhibition occurs via feedback mechanisms, where thialysine binds to the enzyme’s allosteric site, reducing the synthesis of dihydrodipicolinate. Additionally, it serves as a substrate for lysine 2,3-aminomutase, albeit with reduced catalytic efficiency ( ≈ 30% of lysine). Such interactions make it invaluable for studying radical-based enzymatic mechanisms and amino acid metabolism.
Cellular Impact
Thialysine incorporation into proteins can disrupt lysine-dependent post-translational modifications, such as ubiquitination and histone acetylation. Studies using isotopic labeling (e.g., -thialysine) have elucidated its role in modulating cellular processes like apoptosis and cell cycle regulation.
Applications in Scientific Research
Enzyme Kinetics and Inhibition Studies
Thialysine’s ability to mimic lysine while resisting metabolic breakdown makes it ideal for steady-state kinetic assays. For example, in DHDPS studies, values for thialysine range from 2–5 µM, providing insights into allosteric regulation.
Protein Engineering
Researchers utilize thialysine to introduce site-specific modifications in proteins. Its thioether linkage enables covalent conjugation with fluorophores or affinity tags, facilitating structural studies via X-ray crystallography or NMR.
Recent Developments and Future Directions
Recent advancements focus on optimizing synthesis for industrial-scale production and derivatization for targeted drug delivery. For instance, coupling thialysine with nanoparticles enhances its uptake in cancer cells, as demonstrated in vitro . Future research may explore its role in epigenetics and antibiotic development, leveraging its unique biochemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume